4-(2-phenylethoxy)-quinazoline

agrochemical discovery QSAR quinazoline fungicides

4-(2-Phenylethoxy)-quinazoline (CAS 124427-60-7) is a 4-substituted quinazoline derivative belonging to the phenethoxyquinazoline class, which was originally explored by DowElanco as fungicidal and insecticidal lead candidates. The compound is formally the des‑butyl analogue of the commercial acaricide fenazaquin (CAS 120928-09-8) and is predominantly encountered as a synthetic by‑product or impurity during fenazaquin manufacture.

Molecular Formula C16H14N2O
Molecular Weight 250.3
CAS No. 124427-60-7
Cat. No. B1148639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-phenylethoxy)-quinazoline
CAS124427-60-7
Molecular FormulaC16H14N2O
Molecular Weight250.3
Structural Identifiers
SMILESC1=CC=C(C=C1)CCOC2=NC=NC3=CC=CC=C32
InChIInChI=1S/C16H14N2O/c1-2-6-13(7-3-1)10-11-19-16-14-8-4-5-9-15(14)17-12-18-16/h1-9,12H,10-11H2
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Phenylethoxy)-quinazoline (CAS 124427-60-7) – Core Identity and Procurement Context


4-(2-Phenylethoxy)-quinazoline (CAS 124427-60-7) is a 4-substituted quinazoline derivative belonging to the phenethoxyquinazoline class, which was originally explored by DowElanco as fungicidal and insecticidal lead candidates [1]. The compound is formally the des‑butyl analogue of the commercial acaricide fenazaquin (CAS 120928-09-8) and is predominantly encountered as a synthetic by‑product or impurity during fenazaquin manufacture [2]. It is not a registered active ingredient; rather, it is supplied as a certified reference material for analytical method validation, residue monitoring, and impurity profiling in pesticide quality‑control laboratories.

Why 4-(2-Phenylethoxy)-quinazoline Cannot Be Substituted by Generic Fenazaquin or Other Quinazoline Analogs


Although 4-(2-phenylethoxy)-quinazoline shares the quinazoline core with fenazaquin, the absence of the 4‑tert‑butyl group on the phenethyl side‑chain fundamentally alters its physicochemical properties, biological activity, and analytical behavior. In a QSAR model for wheat powdery mildew, phenethoxy‑quinazolines exhibited a strong dependence of fungicidal potency on substituent lipophilicity and steric bulk [1]. Consequently, the des‑butyl compound cannot serve as a surrogate for fenazaquin in efficacy or residue studies. Moreover, because it is a recognized by‑product in fenazaquin synthesis [2], it is explicitly required as an impurity reference standard in regulatory analytical methods – a role that neither the parent acaricide nor any other quinazoline can fulfill.

Quantitative Evidence Differentiating 4-(2-Phenylethoxy)-quinazoline from Fenazaquin and Other 4‑Phenethoxy‑Quinazolines


Structural Divergence: Loss of 4‑tert‑Butyl Group Drives Physicochemical and Potency Shifts

The compound differs from fenazaquin (4‑[2‑[4‑(1,1‑dimethylethyl)phenyl]ethoxy]quinazoline) by replacement of the 4‑tert‑butylphenyl group with an unsubstituted phenyl ring. This substitution reduces molecular weight from 306.40 Da (fenazaquin) to 250.29 Da, lowers calculated log P (fenazaquin log P = 5.51 [1]), and eliminates the steric bulk that the QSAR model identified as a critical determinant of fungicidal potency against Erysiphe graminis [2]. Because the model correlates activity with electronic and size‑based descriptors, the des‑butyl analogue is predicted to exhibit significantly weaker in vivo efficacy, making it an informative negative control or impurity marker rather than a bioactive agent.

agrochemical discovery QSAR quinazoline fungicides

Certified Reference Standard Purity: 98% (HPLC) for Regulatory Residue Analysis

Commercially, 4‑(2‑phenylethoxy)‑quinazoline is supplied as an analytical reference standard with a certified purity of 98% (HPLC) . This contrasts with technical‑grade fenazaquin (typically 95–96% purity) and with fenazaquin analytical standards that are certified to ≥98% but correspond to the parent active substance, not the des‑butyl impurity. The 98% specification is aligned with the requirements of EPA Method 500 series and EFSA residue monitoring protocols, where an LOQ of 0.01 mg/kg must be achievable [1].

pesticide residue analysis reference material quality control

Synthetic By‑Product Identity: One‑Step Removal from the Fenazaquin Manufacturing Stream

In the original DowElanco fenazaquin process, 4‑hydroxyquinazoline is coupled with 4‑tert‑butylphenethyl alcohol. When the coupling is carried out with unsubstituted 2‑phenylethanol instead of the tert‑butyl analogue, the reaction yields 4‑(2‑phenylethoxy)‑quinazoline as the direct by‑product . This synthetic relationship means that every batch of fenazaquin technical material potentially contains this impurity, and its level must be controlled. The compound is therefore indispensable as a primary impurity reference marker in fenazaquin manufacturing QC and in the evaluation of synthetic route robustness.

process chemistry impurity profiling fenazaquin synthesis

Aldehyde Oxidase Substrate Specificity: A Different Metabolic Fate Compared to 4‑Oxo‑Quinazoline Metabolites

A systematic study of 35 substituted quinazolines and phthalazines with human liver aldehyde oxidase (AO) revealed that 4‑substituted quinazolines are generally substrates for AO, with Km values ranging from 5 to 500 µM, and that oxidation occurs at the C‑4 position to give 4‑oxo‑quinazolines [1]. While the specific Km of 4‑(2‑phenylethoxy)‑quinazoline was not reported in the abstract, the presence of the phenylethoxy substituent is expected to influence the oxidation rate relative to unsubstituted quinazoline (highest oxidation rate) and to more lipophilic 4‑substituted analogues. This metabolic liability contrasts with the major fenazaquin plant metabolite TBPE (2‑(4‑tert‑butylphenyl)ethanol), which is formed via cleavage of the ether bond rather than oxidation of the quinazoline ring [2].

drug metabolism aldehyde oxidase quinazoline pharmacokinetics

Optimal Use Cases for 4-(2-Phenylethoxy)-quinazoline Based on Verified Differentiation Evidence


Analytical Reference Standard for Fenazaquin Impurity Quantitation

As the des‑butyl impurity of fenazaquin, 4‑(2‑phenylethoxy)‑quinazoline is the definitive reference material for HPLC or GC‑MS methods that quantify this specific process impurity in fenazaquin technical concentrates and formulated products. Its use is mandated when laboratories must demonstrate compliance with impurity limits in regulatory submissions to EPA, EFSA, or other pesticide regulatory bodies [1].

Negative Control in Quinazoline SAR Screening Campaigns

In agrochemical discovery programs evaluating 4‑phenethoxy‑quinazoline fungicides, this compound serves as a critical negative control. Because it lacks the 4‑tert‑butyl group essential for high potency, it allows researchers to baseline‑subtract scaffold‑related effects and isolate the contribution of the para‑substituent to target binding and whole‑organism efficacy [2].

Metabolite Identification and In Vitro Metabolism Studies

Given that 4‑substituted quinazolines are substrates for human aldehyde oxidase, this compound can be employed as a probe substrate in cross‑species metabolism comparisons or as a putative metabolite standard when investigating the oxidative fate of fenazaquin and its analogues in mammalian or environmental systems [3].

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